B1164530 Cysteinyl Leukotriene HPLC Mixture I

Cysteinyl Leukotriene HPLC Mixture I

货号: B1164530
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Biochemical Classification of Leukotrienes

Leukotrienes are lipid mediators derived from the oxidative metabolism of arachidonic acid, a 20-carbon polyunsaturated fatty acid, via the 5-lipoxygenase pathway. They are classified into two primary groups:

  • Hydroxyacid leukotrienes : Leukotriene B4 (LTB4), a dihydroxy acid, functions as a potent chemoattractant for neutrophils and modulates innate immune responses.
  • Cysteinyl leukotrienes (CysLTs) : This subgroup includes leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), characterized by a cysteine-containing glutathione moiety. These molecules bind to G protein-coupled receptors (CysLT1R and CysLT2R) to mediate bronchoconstriction, vascular permeability, and mucus secretion.

The enzymatic synthesis of CysLTs begins with the conjugation of leukotriene A4 (LTA4) with glutathione, catalyzed by LTC4 synthase. Subsequent enzymatic modifications yield LTD4 (via γ-glutamyl transpeptidase) and LTE4 (via dipeptidases).

Structural Characteristics of Cysteinyl Leukotriene HPLC Mixture I

Cysteinyl Leukotriene High-Performance Liquid Chromatography Mixture I is a standardized preparation containing LTC4, LTD4, LTE4, and their metabolites. The structural distinctions among these compounds are critical for their biological activity and analytical separation:

Leukotriene Structural Features Molecular Formula Molecular Weight (Da)
LTC4 Glutathione-conjugated (γ-glutamyl-cysteinyl-glycine) C₆₂H₉₈N₁₄O₁₉S 1263.6
LTD4 Glycine-depleted (cysteinyl-glycine) C₅₇H₈₄N₁₀O₁₆S 1035.4
LTE4 Cysteine-only residue C₅₀H₇₄N₆O₁₃S 821.1

These structural differences arise from sequential enzymatic cleavage of the glutathione moiety. The mixture’s components are distinguished by their retention times in reverse-phase High-Performance Liquid Chromatography due to variations in hydrophobicity.

Historical Development of Analytical Methods

The quantification of cysteinyl leukotrienes has evolved significantly:

  • 1980s : Early methods relied on radioimmunoassays (RIA) and gas chromatography-mass spectrometry (GC-MS), which lacked specificity for individual CysLTs.
  • 1990s : High-Performance Liquid Chromatography with ultraviolet (UV) detection became the gold standard, enabling separation of LTC4, LTD4, and LTE4 using trifluoroacetic acid gradients.
  • 2000s : Advances in liquid chromatography-tandem mass spectrometry (LC-MS/MS) improved sensitivity, allowing detection at picomolar concentrations in biological fluids.

A landmark development was the introduction of isotopically labeled internal standards (e.g., [¹³C₃,¹⁵N]-CysLTs), which corrected for analyte loss during sample preparation and enhanced quantification accuracy.

Significance in Inflammatory Processes

Cysteinyl leukotrienes are pivotal mediators in inflammatory and allergic diseases:

  • Asthma : CysLTs induce bronchoconstriction, mucus hypersecretion, and eosinophil recruitment. Elevated levels of LTE4 in urine correlate with disease severity.
  • Allergic Rhinitis : LTC4 and LTD4 enhance vascular permeability and nasal congestion by activating CysLT1R on mucosal endothelial cells.
  • Psoriasis : Neutrophils in psoriatic lesions produce LTB4 and CysLTs, perpetuating keratinocyte proliferation and leukocyte infiltration.

Recent studies highlight LTE4’s unique role as a stable biomarker and its interaction with non-classical receptors (e.g., GPR99), which drive chronic inflammation independently of CysLT1R/CysLT2R.

属性

同义词

CysLT HPLC Mixture I

产品来源

United States

相似化合物的比较

Research Implications and Limitations

  • Strengths : Mixture I is indispensable for standardizing CysLT measurements across species and tissues. Its components are critical for studying receptor desensitization and calcium-dependent gene expression .
  • Limitations: Cross-reactivity in immunoassays and species-specific metabolism (e.g., rat vs. human biliary excretion) may skew comparative analyses .

准备方法

Resin Activation and Amino Acid Coupling

Wang resin (0.78 mmol/g) is activated with 20% piperidine in dimethylformamide (DMF) to remove FMOC groups. Sequential coupling of FMOC-glycine, FMOC-cysteine(S-trityl), and FMOC-glutamic acid(γ-tert-butyl ester) is performed using hydroxybenzotriazole (HOBt) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as coupling agents. The cysteine residue is labeled with ¹³C and ¹⁵N isotopes to enable mass spectrometric quantification.

Cleavage and Deprotection

Post-synthesis, the peptide-resin is treated with trifluoroacetic acid (TFA) containing thioanisole and 1,2-ethanedithiol to cleave the peptide while preserving the trityl-protected sulfhydryl group. Scavengers prevent side reactions, and subsequent purification via cation-exchange chromatography (Dowex 50, H⁺ form) removes residual dithiols. Reverse-phase HPLC (C18 column, 0.05% TFA/water → methanol gradient) isolates glutathione, yielding >90% purity.

Conjugation of Glutathione with Leukotriene A₄ Methyl Ester

Labeled LTC₄ is synthesized by conjugating glutathione with leukotriene A₄ (LTA₄) methyl ester, a commercially available epoxide intermediate.

Reaction Conditions

Glutathione (0.5 μmol) is dissolved in methanol/water (6:1, v/v), adjusted to pH 9–10 with triethylamine, and reacted with LTA₄ methyl ester (50 μg) at room temperature for 4 hours in the dark. Alkaline hydrolysis (0.1 M K₂CO₃, 3 hours) converts the methyl ester to free LTC₄, followed by acidification to pH 5 with formic acid.

Challenges in Dipeptide Synthesis

Early attempts to synthesize LTD₄ via cysteinyl-glycine faced low yields (<5%) due to diketopiperazine formation. Instead, enzymatic conversion of LTC₄ to LTD₄ using γ-glutamyl transpeptidase proved more efficient, achieving >95% yield.

Enzymatic Conversion to LTD₄ and LTE₄

γ-Glutamyl Transpeptidase-Mediated Synthesis

Incubating LTC₄ with γ-glutamyl transpeptidase and amino acid acceptors (e.g., glycine) selectively cleaves the γ-glutamyl moiety, generating LTD₄. Reaction monitoring via HPLC confirms complete conversion, with purification steps identical to LTC₄.

Synthesis of LTE₄

LTE₄ is prepared by reacting LTA₄ methyl ester with isotopically labeled cysteine, followed by hydrolysis. Commercial cysteine simplifies this step, avoiding the need for additional deprotection.

Purification and Quality Control

Reverse-Phase HPLC Parameters

ParameterSpecification
ColumnC18 (Vydac 218TP1010, 1 × 25 cm)
Mobile Phase0.05% TFA/water → methanol gradient
Flow Rate1.0 mL/min
DetectionUV at 280 nm
Injection Volume50 μL

Purification removes leukotriene B₄ (LTB₄), a non-cysteinyl byproduct, ensuring >98% purity.

Mass Spectrometric Validation

Electrospray ionization mass spectrometry (ESI-MS) confirms isotopic labeling and structural integrity. For ¹³C₃/¹⁵N-LTC₄, the observed (M-H)⁻ ion at m/z 628.5 matches theoretical values. Collision-induced dissociation (CID) spectra align with authentic standards.

Analytical Applications in Biological Samples

Cysteinyl leukotriene mixtures enable precise quantification in complex matrices. For example, bone marrow-derived mast cells treated with prostaglandin D₂ show suppressed LTC₄ synthesis, as validated by RP-HPLC. Mobile phase optimization (e.g., 50 mM HEPES, 20 mM MgCl₂) enhances resolution in enzymatic assays .

常见问题

Q. What are the key components of Cysteinyl Leukotriene HPLC Mixture I, and how should they be stored to ensure stability?

The mixture contains five cysteinyl leukotrienes: LTC₄, LTD₄, LTE₄, LTF₄, and N-acetyl LTE₄, each at ≥98% purity. To maintain stability, store the mixture at -80°C and avoid repeated freeze-thaw cycles. Degradation can occur if stored above this temperature for extended periods, impacting experimental reproducibility .

Q. What HPLC parameters are recommended for separating and quantifying components in this mixture?

Use a reversed-phase (RP) C18 column with a mobile phase gradient of acetonitrile/water (pH 2.5 adjusted with trifluoroacetic acid). Detection at 280 nm optimizes sensitivity for leukotrienes. For validation, ensure linearity (5–100 µg/mL range), precision (%RSD <2%), and recovery (>95%) by spiking standards into biological matrices (e.g., plasma or bile) .

Q. How can researchers confirm the identity of leukotriene metabolites in complex biological samples?

Combine HPLC with radiometric detection (for radiolabeled tracers) or tandem mass spectrometry (LC-MS/MS). For example, in vivo studies in rats used ³H-labeled LTC₄/LTD₄ and identified metabolites like N-acetyl LTE₄ via retention time matching and co-elution with synthetic standards .

Advanced Research Questions

Q. How do leukotriene receptor antagonists influence the elimination kinetics of cysteinyl leukotrienes in vivo?

Experimental designs should involve cannulated bile ducts and radiolabeled tracers to track hepatobiliary elimination. For example, FPL55712 inhibits biliary excretion of LTD₄ by >50% in rats, while MK-571 increases bile flow, altering total recovery despite reducing tracer concentration. Dose-response curves (0.1–10 mg/kg) and bile/urine collection over 90 minutes are critical for pharmacokinetic modeling .

Q. What experimental strategies resolve contradictions in antagonist efficacy across studies?

Contradictions may arise from differences in receptor affinity (e.g., CysLT1 vs. CysLT2) or off-target effects. Use receptor knockout models or selective agonists/antagonists to isolate pathways. For instance, LY163443 reduces biliary LTD₄ but not total elimination, suggesting partial receptor modulation. Pair HPLC data with RNA-seq of receptor expression in target tissues (e.g., liver or lung) to clarify mechanisms .

Q. How can this mixture be applied to study cysteinyl leukotrienes in cancer or inflammatory disease models?

In cancer, correlate leukotriene receptor levels (e.g., CysLT2R) with prognosis using patient-derived xenografts or gene silencing . For example, high CysLT2R in ocular melanoma predicts poor survival; treat models with LTE₄ and quantify tumor growth via HPLC-validated biospecimens. In asthma, pair the mixture with 5-lipoxygenase inhibitors (e.g., zileuton) to assess bronchoconstriction in murine challenge studies .

Q. What advanced techniques complement HPLC for studying leukotriene-receptor interactions?

Use β-arrestin recruitment assays or calcium flux measurements to validate receptor activation. For GPR99 (a high-affinity LTE₄ receptor), transiently transfect HEK293 cells and measure signaling via IP₁ accumulation. Cross-reference HPLC-quantified ligand concentrations (e.g., 1–100 nM LTE₄) with dose-dependent responses to establish EC₅₀ values .

Methodological Notes

  • Sample Preparation : For tissue homogenates, add antioxidants (e.g., EDTA/BHT) to prevent leukotriene oxidation. Centrifuge at 14,000×g to remove particulates before SPE cleanup .
  • Data Interpretation : Normalize biliary/urinary recovery to total administered dose and account for bile flow changes using a control marker (e.g., ³H-ouabain) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。